molecular formula C19H19BrN2O3S2 B256468 N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide

N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide

Cat. No. B256468
M. Wt: 467.4 g/mol
InChI Key: MNFCBXUHURINHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in the scientific community due to its potential as a therapeutic target in cancer treatment.

Mechanism of Action

N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide acts by binding to the active site of glutaminase, thereby inhibiting its activity. Glutaminase is critical for cancer cell metabolism, as it catalyzes the conversion of glutamine to glutamate, which is then used in various metabolic pathways to support cell growth and proliferation. Inhibition of glutaminase activity by N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide disrupts these metabolic pathways, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inducing cell death, N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide has been shown to inhibit tumor growth in animal models of cancer. N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide is its specificity for glutaminase, which makes it a valuable tool for studying the role of this enzyme in cancer cell metabolism. However, N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide has some limitations as well. It has been shown to have poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. Additionally, N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide has been shown to have some off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the identification of biomarkers that can predict response to glutaminase inhibition, which could help to identify patients who are most likely to benefit from this type of therapy. Finally, there is interest in exploring the use of N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide in combination with other therapies, such as immunotherapy, to enhance the effectiveness of cancer treatment.

Synthesis Methods

The synthesis of N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide involves several steps, including the reaction of 4-bromobenzaldehyde with 3-(3-methoxypropyl)-1,2-dithiolane to form 4-bromo-3-(3-methoxypropyl)thiophene-2-carbaldehyde. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone, which is subsequently reacted with benzenesulfonyl chloride to form the final product, N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide.

Scientific Research Applications

N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide has been extensively studied for its potential as a therapeutic target in cancer treatment. Glutaminase is known to play a critical role in cancer cell metabolism, and inhibition of this enzyme has been shown to induce cell death in various cancer cell lines. N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide has been shown to be effective in inhibiting glutaminase activity and inducing cell death in a variety of cancer cell lines, including breast, lung, and pancreatic cancers.

properties

Product Name

N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide

Molecular Formula

C19H19BrN2O3S2

Molecular Weight

467.4 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C19H19BrN2O3S2/c1-25-13-5-12-22-18(15-8-10-16(20)11-9-15)14-26-19(22)21-27(23,24)17-6-3-2-4-7-17/h2-4,6-11,14H,5,12-13H2,1H3

InChI Key

MNFCBXUHURINHU-UHFFFAOYSA-N

SMILES

COCCCN1C(=CSC1=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Canonical SMILES

COCCCN1C(=CSC1=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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